molecular formula C15H18N2O2 B2608093 3,5-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]benzamide CAS No. 1903332-68-2

3,5-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]benzamide

Cat. No.: B2608093
CAS No.: 1903332-68-2
M. Wt: 258.321
InChI Key: NQQBJNAGBRRLSS-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]benzamide is a synthetic organic compound featuring a benzamide core substituted with a 3,5-dimethyl group and a 1,2-oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or oxazole derivatives.

Scientific Research Applications

3,5-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]benzamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The benzamide core may also contribute to binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 3,5-dimethylbenzamide core and the 1,2-oxazole ring allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3,5-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-11-6-12(2)8-14(7-11)15(18)16-5-3-4-13-9-17-19-10-13/h6-10H,3-5H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQBJNAGBRRLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCCC2=CON=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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